molecular formula C5H3ClIN5 B11838227 4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine

4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine

Cat. No.: B11838227
M. Wt: 295.47 g/mol
InChI Key: KXKWNXCOIVNXKT-UHFFFAOYSA-N
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Description

4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine is a heterocyclic compound that belongs to the pyrazolopyrimidine family.

Preparation Methods

The synthesis of 4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with pyrimidine intermediates under controlled conditions. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired pyrazolopyrimidine structure .

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity. Techniques such as microwave-assisted synthesis and ultrasonic irradiation have been explored to enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine primarily involves its interaction with specific molecular targets, such as kinases. The compound binds to the ATP-binding site of kinases, inhibiting their activity and preventing the phosphorylation of downstream substrates. This inhibition disrupts key signaling pathways involved in cell cycle regulation and apoptosis, leading to the suppression of cancer cell growth .

Comparison with Similar Compounds

4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine can be compared with other pyrazolopyrimidine derivatives, such as:

    4-Aminopyrazolo[3,4-d]pyrimidine: This compound lacks the chloro and iodo substituents but shares the same core structure.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine:

The unique combination of chloro and iodo substituents in this compound contributes to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .

Properties

IUPAC Name

4-chloro-3-iodo-2H-pyrazolo[3,4-d]pyrimidin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClIN5/c6-2-1-3(7)11-12-4(1)10-5(8)9-2/h(H3,8,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXKWNXCOIVNXKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(NN=C1N=C(N=C2Cl)N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClIN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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